Tenofovir Disoproxil-d6 Fumarate is a deuterated form of Tenofovir Disoproxil Fumarate, which is an important antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection and chronic hepatitis B. The compound is classified as a nucleotide reverse transcriptase inhibitor (NRTI), which functions by inhibiting the reverse transcriptase enzyme, crucial for viral replication. The deuterated version, Tenofovir Disoproxil-d6 Fumarate, is utilized in research settings to study drug metabolism and pharmacokinetics due to the distinct mass signature provided by deuterium labeling.
Tenofovir Disoproxil-d6 Fumarate is derived from Tenofovir, which is synthesized through a multi-step process involving the reaction of specific chemical precursors. The fumarate salt form enhances the solubility and stability of the compound. It falls under the category of antiviral agents, specifically targeting retroviruses.
The synthesis of Tenofovir Disoproxil-d6 Fumarate involves several key steps:
The molecular formula for Tenofovir Disoproxil-d6 Fumarate is , with a relative molecular mass of approximately 635.51 g/mol. The structure consists of a phosphonate group linked to a modified adenine base and a fumarate moiety, which enhances solubility and stability in aqueous environments. Key spectral data such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound .
Tenofovir Disoproxil-d6 Fumarate undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to optimize yield and minimize impurities .
The mechanism of action for Tenofovir Disoproxil-d6 Fumarate involves its incorporation into viral DNA during replication. As a nucleotide analogue, it competes with natural nucleotides for incorporation into the viral genome by reverse transcriptase. Once integrated, it causes chain termination, effectively halting viral replication and reducing viral load in patients .
Tenofovir Disoproxil-d6 Fumarate exhibits several notable physical and chemical properties:
Tenofovir Disoproxil-d6 Fumarate serves primarily in scientific research, particularly in pharmacokinetic studies due to its deuterated nature. It allows researchers to trace metabolic pathways and quantify drug levels in biological samples more accurately. Additionally, it may be used in developing new formulations or studying drug interactions within HIV treatment regimens .
Tenofovir Disoproxil-d6 Fumarate (chemical formula: C₁₉H₂₄D₆N₅O₁₀P•C₄H₄O₄; molecular weight: 525.48 g/mol; CAS: 202138-50-9) is a deuterium-labeled analog of the antiviral prodrug Tenofovir Disoproxil Fumarate (TDF) [2] [3] [6]. This isotopologue features six deuterium atoms (D) strategically substituted at specific carbon positions within the isopropyloxycarbonyloxymethyl (POC) groups and the chiral methylene linker of the parent molecule [3] [6]. The deuterium substitutions occur at the methyl groups (-CD₃) of the isopropyl moieties and at the chiral center of the propyl linker (-CHD-) [6].
Table 1: Structural Characteristics of Tenofovir Disoproxil-d6 Fumarate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₉H₂₄D₆N₅O₁₀P•C₄H₄O₄ | High-resolution MS |
Molecular Weight | 525.4811607 g/mol | Calculated exact mass |
Deuterium Positions | Methyl groups of POC moieties & propyl linker | Isotopic mapping |
Purity | >95% (HPLC) | Chromatography [2] |
Appearance | White to off-white solid | Visual inspection [3] |
Chirality | (R)-configuration at propyl center | Retained from parent compound [7] |
The compound retains the fumarate counterion (C₄H₄O₄) that enhances stability and bioavailability, identical to the non-deuterated prodrug [7]. The core structure consists of an adenine moiety linked via a propyl chain to a bis(isopropoxycarbonyloxymethyl)phosphonate group, which serves as the prodrug element [7]. The deuterium substitutions maintain the same stereochemical configuration at the chiral center as the parent compound, preserving its biological recognition properties [3] [6]. The deuterated methyl groups exhibit identical steric properties to protiated methyls but alter the vibrational frequencies and bond dissociation energies, potentially influencing metabolic stability [3].
Isotopic labeling with deuterium (²H) serves as an indispensable tool in modern pharmacological research, particularly for tracking drug metabolism, quantifying analyte distribution, and elucidating pharmacokinetic pathways [1] [5]. Tenofovir Disoproxil-d6 Fumarate exemplifies this application, where the six deuterium atoms create a distinct mass difference detectable by mass spectrometry, enabling precise discrimination from endogenous compounds and non-deuterated drug molecules [4] [9]. This molecular "tagging" allows researchers to conduct tracer studies without altering the compound's chemical or biological behavior, as deuterium substitution minimally impacts molecular geometry and electronic properties [1].
In analytical chemistry, deuterated standards like Tenofovir Disoproxil-d6 Fumarate are crucial for LC-MS/MS quantification in biological matrices. The deuterated analog co-elutes with the non-deuterated drug but displays a distinct mass transition (m/z shift), enabling highly accurate quantification through isotope dilution methods [8]. This approach compensates for matrix effects and extraction variability, significantly enhancing the reliability of pharmacokinetic data. For Tenofovir research specifically, deuterated standards facilitate the precise measurement of prodrug activation kinetics and tissue distribution profiles in preclinical and clinical studies [4] [8] [10].
Table 2: Applications of Deuterated Standards in Antiviral Research
Application | Mechanism | Benefit |
---|---|---|
Metabolic Pathway Tracing | Deuterium retention indicates metabolic stability at labeled positions | Identifies metabolic soft spots and stable positions |
Quantitative Bioanalysis | Distinct mass signature in mass spectrometry | Enables precise quantification in complex matrices |
Absorption/Distribution Studies | Tracking deuterium signature in tissues | Maps tissue distribution without radioactive labels |
Drug-Drug Interaction Studies | Differentiating co-administered drugs from metabolites | Clarifies metabolic inhibition/induction effects |
Prodrug Conversion Kinetics | Monitoring deuterated vs. non-deuterated species | Quantifies enzymatic hydrolysis rates |
The use of Tenofovir Disoproxil-d6 Fumarate in population pharmacokinetic studies has been particularly valuable in understanding inter-individual variability in prodrug activation. As demonstrated in recent studies, deuterated standards enabled the simultaneous quantification of both TAF (tenofovir alafenamide) and TDF prodrugs and their metabolites in plasma, revealing differential conversion kinetics between these two tenofovir prodrugs [8]. This analytical precision is essential for optimizing antiviral regimens and understanding exposure-toxicity relationships.
The strategic incorporation of deuterium into antiviral prodrugs represents an innovative approach to optimize pharmacokinetic profiles while maintaining pharmacological activity. Tenofovir Disoproxil-d6 Fumarate exemplifies this principle through deuterium-induced kinetic isotope effects (KIEs) that potentially modulate metabolic pathways [1] [6]. Deuterium substitution at carbon-hydrogen bonds strengthens these bonds (C-D vs. C-H) due to reduced zero-point vibrational energy, requiring higher activation energy for bond cleavage [6]. This phenomenon can decelerate enzymatic oxidation at deuterated sites, particularly those mediated by cytochrome P450 enzymes and esterases [8].
For Tenofovir Disoproxil-d6 Fumarate, deuterium placement at the isopropyl methyl groups and methylene bridge may influence the hydrolysis kinetics of the ester prodrug moieties [3] [6]. The POC groups are designed for esterase-mediated cleavage, releasing the active tenofovir metabolite. Deuterium substitution at these sites could potentially alter this conversion rate, thereby affecting the temporal release profile of the active drug [6] [8]. A slower cleavage rate might reduce peak plasma concentrations of tenofovir while extending its release duration, potentially mitigating concentration-dependent toxicities while maintaining therapeutic efficacy [8].
The deuterium substitutions in Tenofovir Disoproxil-d6 Fumarate also provide critical insights into prodrug activation mechanisms. By comparing metabolic patterns between deuterated and non-deuterated analogs, researchers can identify which metabolic pathways are most sensitive to isotope effects [8] [10]. Recent studies with deuterated antivirals have demonstrated that KIEs are most pronounced for enzymes with rate-limiting C-H bond cleavage steps, such as certain oxidases and esterases [8]. This knowledge facilitates the rational design of deuterated prodrugs with optimized activation profiles.
Table 3: Metabolic Implications of Deuterium Substitution in Tenofovir Prodrugs
Metabolic Parameter | Potential Deuterium Effect | Research Significance |
---|---|---|
Esterase-Mediated Hydrolysis | Altered cleavage kinetics of POC groups | Modulates tenofovir release rate |
CYP450 Metabolism | Reduced oxidative dealkylation | Minimizes off-target metabolic pathways |
Plasma Stability | Extended half-life of prodrug | Prolongs exposure window |
Tissue Distribution | Similar distribution to parent compound | Maintains targeted delivery to lymphoid tissues |
Activation Efficiency | Comparable intracellular phosphorylation | Preserves antiviral efficacy |
Furthermore, deuterated analogs serve as valuable tools for studying structure-metabolism relationships without modifying the pharmacophore responsible for target binding [6] [8]. For Tenofovir Disoproxil-d6 Fumarate, the deuterium atoms are positioned away from the adenine recognition moiety and the phosphonate binding group, preserving the compound's affinity for viral reverse transcriptase once activated to tenofovir diphosphate [7]. This strategic placement exemplifies how deuterium can be employed to fine-tune pharmacokinetics while maintaining the intrinsic antiviral activity that makes tenofovir effective against HIV and HBV [7] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: